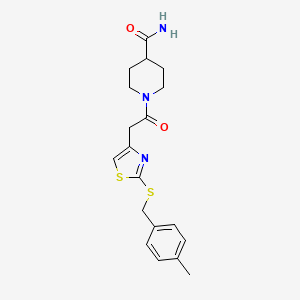

1-(2-(2-((4-Methylbenzyl)thio)thiazol-4-yl)acetyl)piperidine-4-carboxamide

Descripción

Propiedades

IUPAC Name |

1-[2-[2-[(4-methylphenyl)methylsulfanyl]-1,3-thiazol-4-yl]acetyl]piperidine-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H23N3O2S2/c1-13-2-4-14(5-3-13)11-25-19-21-16(12-26-19)10-17(23)22-8-6-15(7-9-22)18(20)24/h2-5,12,15H,6-11H2,1H3,(H2,20,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RXXRTBNDNFOOCL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)CSC2=NC(=CS2)CC(=O)N3CCC(CC3)C(=O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H23N3O2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

389.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-(2-((4-Methylbenzyl)thio)thiazol-4-yl)acetyl)piperidine-4-carboxamide typically involves multiple steps:

Formation of the Thiazole Ring: The thiazole ring can be synthesized via the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.

Attachment of the 4-Methylbenzyl Group: This step involves the nucleophilic substitution of a thiazole derivative with 4-methylbenzyl chloride in the presence of a base.

Acetylation: The thiazole derivative is then acetylated using acetyl chloride or acetic anhydride.

Formation of the Piperidine Ring: The piperidine ring is introduced through a nucleophilic substitution reaction with a suitable piperidine derivative.

Carboxamide Formation: Finally, the carboxamide group is introduced by reacting the piperidine derivative with an appropriate isocyanate or by amidation with a carboxylic acid derivative.

Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring and the 4-methylbenzyl group.

Reduction: Reduction reactions can target the carbonyl groups or the thiazole ring.

Substitution: The thiazole ring and the piperidine ring can undergo various substitution reactions, including nucleophilic and electrophilic substitutions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Bases like sodium hydride or potassium carbonate, and nucleophiles such as amines or thiols, are commonly employed.

Major Products:

Oxidation Products: Oxidized derivatives of the thiazole ring or the 4-methylbenzyl group.

Reduction Products: Reduced forms of the carbonyl groups or the thiazole ring.

Substitution Products: Various substituted derivatives depending on the nucleophile or electrophile used.

Aplicaciones Científicas De Investigación

Scientific Research Applications

The compound has been investigated for multiple applications in various fields:

Medicinal Chemistry

- Anticancer Activity: Research has shown that derivatives of this compound exhibit promising anticancer properties by inhibiting specific enzymes involved in cancer cell proliferation. For example, modifications to the thiazole ring have enhanced antiproliferative activity against melanoma cells with IC50 values in the nanomolar range .

- Enzyme Inhibition: The compound is studied for its potential to inhibit key enzymes related to metabolic pathways in diseases such as cancer and inflammation. It is believed to bind to the active sites of these enzymes, blocking their activity .

Pharmaceutical Development

- Therapeutic Applications: Ongoing research aims to explore the therapeutic effects of this compound in treating various conditions, including inflammatory diseases and infections. Its unique structure allows for the development of new drugs targeting specific biological pathways .

Synthesis and Preparation Methods

The synthesis of 1-(2-(2-((4-Methylbenzyl)thio)thiazol-4-yl)acetyl)piperidine-4-carboxamide typically involves multi-step reactions:

- Formation of Thiazole Ring: The initial step often includes the reaction of 4-methylbenzyl chloride with thioamide to form the thiazole intermediate.

- Acetamido Group Introduction: This intermediate is then reacted with acetic anhydride to introduce the acetamido group.

- Coupling Reaction: Finally, coupling with piperidine derivatives completes the synthesis process .

The following table summarizes key findings regarding the biological activities associated with this compound:

| Biological Activity | Target/Cell Line | IC50 Value (µM) | Reference |

|---|---|---|---|

| Anticancer | Melanoma | 0.5 | |

| Anticancer | Prostate Cancer | 0.8 | |

| Antimicrobial | E. coli | 1.5 | |

| Enzyme Inhibition | Kinase | 0.3 |

Case Studies

Several studies have highlighted the potential of this compound in various therapeutic contexts:

- Anticancer Research: A study demonstrated that structural modifications significantly improved its antiproliferative activity against melanoma cells, achieving IC50 values in the low nanomolar range .

- Inflammation Studies: Other research has indicated that compounds similar to this one may reduce inflammatory markers in cell cultures, suggesting potential use in treating inflammatory diseases .

Mecanismo De Acción

The exact mechanism of action of 1-(2-(2-((4-Methylbenzyl)thio)thiazol-4-yl)acetyl)piperidine-4-carboxamide depends on its specific application. Generally, it may interact with biological targets such as enzymes or receptors, modulating their activity. The thiazole ring can engage in π-π interactions or hydrogen bonding, while the piperidine ring can enhance binding affinity through hydrophobic interactions.

Comparación Con Compuestos Similares

Comparison with Similar Compounds

The following analysis compares the target compound with structurally related molecules from the provided evidence, focusing on core motifs, substituents, and inferred properties.

Structural Analogues

2.1.1 Core Structure and Substituent Variations

- Key Observations: The target’s thiazole-piperidine scaffold differs from Compound 2 (), which uses a pyrazole ring. Compared to Methyl glycinate derivative (), the target’s piperidine carboxamide may improve solubility over glycine’s ester, as carboxamides are less prone to hydrolysis than esters . The 4-methylbenzylthio group in the target increases lipophilicity (predicted logP >3) versus the dibromopyrrole in , which might reduce solubility but enhance membrane permeability .

2.1.2 Pharmacokinetic and Bioactivity Inference

Solubility :

- The target’s carboxamide and piperidine ring likely improve aqueous solubility compared to 2-(Thiazol-4-yl)benzimidazole (), which lacks polar groups .

- However, the 4-methylbenzylthio group may reduce solubility relative to hydroxylated analogues (e.g., 4-hydroxypyrimidin-2-ylsulfanyl in , Compound 3) .

Metabolic Stability :

- The target’s larger piperidine ring (vs. pyrrolidine in ) may alter receptor affinity due to steric effects .

Bioactivity and Therapeutic Potential

- Thiazole Role: The thiazole ring’s electronegative sulfur and nitrogen atoms enable hydrogen bonding, critical for kinase or protease inhibition. This is shared with 5-(P-acetylaminophenylsulfonyl)dihydro-1,3,5-dioxazine (, Compound 5), though the latter’s sulfonyl group may confer distinct selectivity .

- Piperidine vs.

Actividad Biológica

1-(2-(2-((4-Methylbenzyl)thio)thiazol-4-yl)acetyl)piperidine-4-carboxamide is a thiazole derivative that has garnered attention in medicinal chemistry due to its diverse biological activities. This compound belongs to a class of molecules known for their potential therapeutic properties, including antimicrobial and anticancer activities. This article explores the biological activity of this compound, supported by relevant data tables and research findings.

Chemical Structure and Properties

The chemical structure of this compound is characterized by a thiazole ring, a piperidine moiety, and a methylbenzyl thio group. Its molecular formula is , with a molecular weight of 366.46 g/mol.

| Property | Value |

|---|---|

| Molecular Formula | C20H22N2O2S |

| Molecular Weight | 366.46 g/mol |

| IUPAC Name | This compound |

Antimicrobial Activity

Research indicates that thiazole derivatives exhibit significant antimicrobial properties. The compound has been evaluated for its activity against various bacterial strains, showing promising results.

- Study Findings : In vitro studies have demonstrated that the compound exhibits antibacterial activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values ranging from 8 to 32 µg/mL.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 8 |

| Escherichia coli | 32 |

Anticancer Activity

The anticancer potential of thiazole derivatives has been widely studied, particularly in relation to their ability to inhibit cancer cell proliferation.

- Case Study : A study conducted on human breast cancer cell lines (MCF-7 and MDA-MB-231) revealed that the compound induces apoptosis in cancer cells. The IC50 value for cell viability was found to be approximately 25 µM, indicating moderate potency.

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 | 25 |

| MDA-MB-231 | 30 |

The biological activity of this compound can be attributed to its ability to interact with various cellular targets:

- Inhibition of Enzymatic Activity : The thiazole ring may act as an inhibitor for enzymes involved in bacterial cell wall synthesis.

- Induction of Apoptosis : In cancer cells, the compound may trigger apoptotic pathways through the activation of caspases.

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of thiazole derivatives. Substituents on the thiazole ring and piperidine structure significantly influence their efficacy.

Key Observations:

- Methylbenzyl Thio Group : Enhances lipophilicity, improving cell membrane penetration.

- Thiazole Ring : Essential for antimicrobial activity; modifications can lead to increased potency.

Q & A

What are the established synthetic routes for 1-(2-(2-((4-Methylbenzyl)thio)thiazol-4-yl)acetyl)piperidine-4-carboxamide, and how can reaction yields be optimized?

Basic Research Question

The compound is synthesized via coupling reactions between thiazole-containing intermediates and piperidine derivatives. For example, similar compounds (e.g., compound 58 in ) are synthesized using acid-amine coupling (method A) with yields ranging from 6% to 39% . Optimization strategies include:

- Solvent selection : Polar aprotic solvents (e.g., DMF, DCM) improve solubility of intermediates.

- Catalyst use : Coupling agents like HATU or EDC/HOBt enhance reaction efficiency.

- Temperature control : Reactions performed at 0–25°C minimize side reactions.

- Purification : Reverse-phase HPLC or column chromatography ensures high purity (>98%) .

Which spectroscopic and chromatographic methods are most effective for characterizing this compound?

Basic Research Question

Key characterization methods include:

- 1H/13C NMR : Confirms structural integrity by matching peak splitting patterns and chemical shifts with theoretical values (e.g., compound 60 in shows distinct methyl and aromatic proton signals) .

- HPLC : Validates purity (>98% in ) using C18 columns and gradients of acetonitrile/water .

- Mass spectrometry (MS) : High-resolution MS (HRMS) verifies molecular weight (e.g., m/z 486.2 for compound 61 ) .

- Melting point analysis : Consistent melting ranges (e.g., 97–100°C for compound 60 ) confirm crystallinity .

How can researchers address discrepancies in spectroscopic data when synthesizing derivatives of this compound?

Advanced Research Question

Discrepancies in NMR or MS data often arise from impurities or tautomeric forms. Mitigation strategies:

- Purity verification : Reanalyze via HPLC to exclude contaminants (e.g., compound 59 in achieved 99% purity after purification) .

- Theoretical vs. experimental comparisons : Use computational tools (e.g., ACD/Labs or MestReNova) to simulate NMR spectra and identify unexpected shifts.

- Isotopic labeling : For ambiguous peaks, deuterated analogs or 2D NMR (COSY, HSQC) resolve structural ambiguities .

What strategies are recommended for improving the low yields observed in the coupling steps of similar thiazole derivatives?

Advanced Research Question

Low yields (e.g., 6% for compound 59 in ) may result from steric hindrance or poor nucleophilicity. Solutions include:

- Pre-activation of carboxylic acids : Use mixed anhydrides or active esters (e.g., NHS esters) to enhance reactivity.

- Microwave-assisted synthesis : Reduces reaction time and improves efficiency (e.g., 30-minute cycles at 100°C) .

- Protecting groups : Temporarily block reactive sites (e.g., piperidine nitrogen) to prevent side reactions .

How does the electronic environment of substituents on the thiazole ring influence the compound's reactivity and biological activity?

Advanced Research Question

Electron-withdrawing/donating groups on the thiazole ring modulate reactivity and bioactivity:

- Reactivity : Electron-deficient thiazoles (e.g., with -S- or -Cl substituents) undergo nucleophilic substitution more readily (see for chlorothiazole analogs) .

- Biological activity : Thiazole derivatives with methyl or trifluoromethyl groups exhibit enhanced lipophilicity and target binding (e.g., antimicrobial activity in ) .

- Computational modeling : DFT calculations predict charge distribution and guide rational design .

What in silico methods are suitable for predicting the binding affinity of this compound to biological targets?

Advanced Research Question

Computational approaches include:

- Molecular docking : Software like AutoDock Vina or Schrödinger Suite predicts binding modes to enzymes/receptors (e.g., interaction with kinases in ) .

- Molecular dynamics (MD) : Simulations (e.g., GROMACS) assess stability of ligand-target complexes over time.

- QSAR models : Relate structural features (e.g., logP, TPSA) to activity using datasets from analogs (e.g., pyridazine-thiazole derivatives in ) .

How can researchers validate the metabolic stability of this compound in preclinical studies?

Advanced Research Question

Key methodologies:

- Liver microsome assays : Incubate the compound with human/rat liver microsomes and analyze via LC-MS to identify metabolites .

- CYP enzyme inhibition screening : Test against CYP3A4, CYP2D6, etc., using fluorogenic substrates (see for CYP interaction data) .

- Plasma stability tests : Monitor degradation in plasma at 37°C over 24 hours .

What are the challenges in scaling up the synthesis of this compound for in vivo studies?

Advanced Research Question

Challenges include maintaining purity and yield at larger scales. Solutions:

- Flow chemistry : Continuous reactors improve mixing and heat transfer (e.g., for thiazole ring formation) .

- Green chemistry : Replace toxic solvents (e.g., DMF) with biodegradable alternatives (e.g., cyclopentyl methyl ether).

- Process analytical technology (PAT) : Real-time monitoring via inline NMR or IR ensures consistency .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.